N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine
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Overview
Description
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxy halide reacts with the indole derivative in the presence of a base.
Attachment of the Propanoyl Group: The propanoyl group can be attached using acylation reactions, such as the reaction of the indole derivative with propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyloxy halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups replacing the benzyloxy group.
Scientific Research Applications
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential antidepressant effects . The benzyloxy group may enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine: Unique due to the presence of both the benzyloxy and glycine moieties.
N-{3-[6-(hydroxy)-1H-indol-1-yl]propanoyl}glycine: Similar structure but with a hydroxy group instead of a benzyloxy group.
N-{3-[6-(methoxy)-1H-indol-1-yl]propanoyl}glycine: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
This compound is unique due to the combination of the benzyloxy group and the glycine moiety, which can influence its chemical properties and biological activities. The benzyloxy group can enhance the compound’s lipophilicity and binding affinity for specific targets, while the glycine moiety can improve its solubility and bioavailability .
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C20H20N2O4/c23-19(21-13-20(24)25)9-11-22-10-8-16-6-7-17(12-18(16)22)26-14-15-4-2-1-3-5-15/h1-8,10,12H,9,11,13-14H2,(H,21,23)(H,24,25) |
InChI Key |
DTEZACCBVULMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCC(=O)O |
Origin of Product |
United States |
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